Tributyltin isocyanate
Overview
Description
Tributyltin isocyanate is an organotin compound that contains the tributyltin group (C₄H₉)₃Sn bonded to an isocyanate group (NCO). Organotin compounds, including this compound, are known for their diverse applications in industrial and chemical processes. This compound is particularly notable for its use in the synthesis of various organic compounds and its role as a catalyst in polymerization reactions.
Mechanism of Action
Target of Action
Tributyltin isocyanate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .
Mode of Action
The compound interacts with its targets through a process known as endocrine disruption . It binds to the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the steroid hormone biosynthesis and retinol metabolism . The compound’s interaction with the RXR and PPARγ receptors can disrupt these pathways, potentially affecting both reproduction and lipogenesis functions .
Pharmacokinetics
It’s known that the compound has a low water solubility and tends to absorb more readily to organic matter in soils or sediment .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of certain organisms after exposure . It’s also known to cause endocrine-type responses, whereas mortality occurs at higher concentrations .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. For instance, the compound’s toxicity can lead to biomagnification or bioaccumulation within non-target organisms like invertebrates, vertebrates, and a variety of mammals . Moreover, TBT-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species .
Biochemical Analysis
Biochemical Properties
Tributyltin isocyanate, like other organotin compounds, is known to interact with various enzymes, proteins, and other biomolecules. For example, tributyltin, a related compound, has been found to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions can alter a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
The cellular effects of this compound are not well-studied. Tributyltin, a related compound, has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca 2+ in β-cells . It also increases the production of reactive oxygen species and the phosphorylation of protein kinase C and extracellular signal-regulated kinase .
Molecular Mechanism
Tributyltin, a related compound, is known to exert its effects at the molecular level through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Studies on tributyltin, a related compound, have shown that it can induce insulin dysregulation and disturb glucose homeostasis over time .
Dosage Effects in Animal Models
Studies on tributyltin, a related compound, have shown that it can induce endocrine-type responses at very low concentrations in fish species .
Metabolic Pathways
Tributyltin, a related compound, is known to be metabolized by marine fauna and flora . Fish and crustaceans have an active cytochrome P-450 dependent monooxygenase system that oxidizes tributyltin to a series of hydroxylated derivatives .
Transport and Distribution
Tributyltin, a related compound, is known to adhere to bed sediments when introduced into a marine or aquatic environment .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This could potentially provide insights into the subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin isocyanate can be synthesized through the reaction of tributyltin chloride with silver isocyanate. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction is as follows:
(C4H9)3SnCl+AgNCO→(C4H9)3SnNCO+AgCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where tributyltin chloride and silver isocyanate are mixed under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tributyltin isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamates.
Polymerization Reactions: this compound can act as a catalyst in the polymerization of isocyanates to form polyurethanes.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with this compound to form urethanes, typically requiring a catalyst such as dibutyltin dilaurate.
Water: Reacts with this compound to form carbamic acid, which can decompose to form carbon dioxide and an amine.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carbamates: Formed from the reaction with water.
Scientific Research Applications
Tributyltin isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of ureas and urethanes.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized as a catalyst in the production of polyurethanes and other polymers.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Similar in structure but contains a chloride group instead of an isocyanate group.
Tributyltin Oxide: Contains an oxide group and is commonly used as a biocide.
Tributyltin Hydride: Contains a hydride group and is used in organic synthesis for reduction reactions.
Uniqueness
Tributyltin isocyanate is unique due to its isocyanate group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of ureas and urethanes. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
tributyl(isocyanato)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUNDMHXMXDGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218298 | |
Record name | Stannane, (isocyanato)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681-99-2 | |
Record name | Tributylisocyanatostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, (isocyanato)tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, (isocyanato)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, (isocyanato)tributyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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